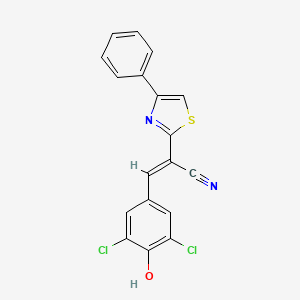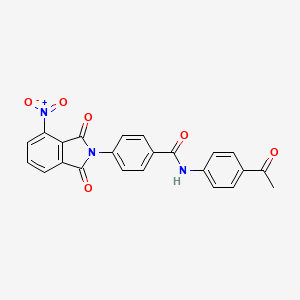![molecular formula C20H22Cl2O3 B6022800 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene](/img/structure/B6022800.png)
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene, also known as ADDB, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In viruses, this compound has been shown to inhibit the activity of the viral protease, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In viruses, this compound has been shown to inhibit viral replication, leading to a decrease in viral load. In insects, this compound has been shown to disrupt the nervous system, leading to paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene has several advantages for use in lab experiments, including its low toxicity and high potency. However, it also has some limitations, including its poor solubility in water and its tendency to degrade over time.
Direcciones Futuras
There are several future directions for the study of 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene. One potential direction is the development of new drugs based on this compound for the treatment of cancer and viral infections. Another potential direction is the development of new insecticides and fungicides based on this compound for use in agriculture. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in environmental science.
Métodos De Síntesis
The synthesis of 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene involves the reaction of 2,4-dichlorophenol with allyl bromide in the presence of potassium carbonate to produce 2-(4-allyl-2-methoxyphenoxy)phenol. This intermediate compound is then reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate to produce this compound.
Aplicaciones Científicas De Investigación
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been found to have anticancer and antiviral properties, making it a promising candidate for the development of new drugs. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In environmental science, this compound has been studied for its potential use in the removal of pollutants from water and soil.
Propiedades
IUPAC Name |
1,3-dichloro-2-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2O3/c1-3-7-15-10-11-18(19(14-15)23-2)24-12-4-5-13-25-20-16(21)8-6-9-17(20)22/h3,6,8-11,14H,1,4-5,7,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKSYOPNZQGQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-diethoxyphenyl)acetyl]-3-(methylamino)cyclohex-2-en-1-one](/img/structure/B6022720.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6022732.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B6022742.png)
![ethyl (4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6022760.png)
![(2-{[3-methoxy-4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6022762.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6022774.png)
![{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B6022780.png)
![4-oxo-4-[(3,4,5-trimethoxyphenyl)amino]butanoic acid](/img/structure/B6022782.png)

![2-{[3-cyano-6-(2,4-dimethoxyphenyl)-4-(2-thienyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B6022787.png)
![(2E)-N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(3-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6022794.png)
![1-(2-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6022801.png)
